molecular formula C18H13ClN2OS B2461157 2-(3-chlorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866807-98-9

2-(3-chlorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2461157
CAS No.: 866807-98-9
M. Wt: 340.83
InChI Key: KVKJLRYIAKKTNV-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thione group (C=S) in the structure adds to its chemical reactivity and potential for various synthetic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic aldehydes, urea or thiourea, and 4-hydroxycoumarin in the presence of a catalyst such as iron (III) chloride . The reaction is carried out under reflux conditions, leading to the formation of the desired chromeno-pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or hydroxy derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or hydroxy derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to the presence of the chromeno-pyrimidine scaffold combined with a thione group. This unique structure contributes to its distinct chemical reactivity and potential for various synthetic transformations. Additionally, its specific substitution pattern (3-chlorophenyl and 7-methyl groups) further differentiates it from other similar compounds.

Biological Activity

The compound 2-(3-chlorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant studies and data.

Chemical Structure and Properties

  • Molecular Formula : C18H13ClN2O2S
  • IUPAC Name : this compound
  • SMILES Notation : Cc1cccc(C2)c1OC(N=C(c1cccc(Cl)c1)N1)=C2C1=O

Anticancer Activity

Studies have shown that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro tests demonstrated substantial inhibitory effects on various cancer cell lines. For example, derivatives of chromeno[2,3-d]pyrimidine were evaluated against MDA-MB-435 and MDA-MB-468 breast cancer cell lines, showing growth inhibition percentages of -13.44% and -2.12%, respectively .
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest in cancer cells. Compounds have been shown to activate apoptotic pathways leading to programmed cell death in tumor cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Antibacterial and Antifungal Effects : Similar chromeno[2,3-d]pyrimidine derivatives have been reported to exhibit broad-spectrum antimicrobial activity against various bacterial strains and fungi. These compounds disrupt microbial cell wall synthesis and inhibit essential metabolic pathways .

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress:

  • Radical Scavenging Activity : Studies indicate that chromeno[2,3-d]pyrimidine derivatives can scavenge free radicals effectively. This activity is attributed to their ability to donate electrons or hydrogen atoms to stabilize free radicals .

Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of chromeno[2,3-d]pyrimidines and evaluated their biological activities:

CompoundCell Line Tested% Growth Inhibition
3dMDA-MB-435-13.44%
4aMCF7IC50 = 31.25 µg/mL
3eCAKI-150.18%

This table summarizes the effects of specific derivatives on different cancer cell lines, highlighting their potential as therapeutic agents .

Study 2: Structure-Activity Relationship (SAR)

An investigation into the SAR of various chromeno[2,3-d]pyrimidine derivatives revealed that modifications at specific positions significantly affect their biological activities:

ModificationEffect on Activity
Chlorine SubstitutionIncreased anticancer potency
Methyl Group AdditionEnhanced antioxidant capacity

These findings suggest that strategic modifications can enhance the therapeutic potential of these compounds .

Properties

IUPAC Name

2-(3-chlorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2OS/c1-10-5-6-15-12(7-10)9-14-17(22-15)20-16(21-18(14)23)11-3-2-4-13(19)8-11/h2-8H,9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKJLRYIAKKTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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